Manganese citrate decahydrate
Overview
Description
Manganese citrate decahydrate is a chemical compound with the formula Mn3(C6H5O7)2•10H2O . It is a coordination complex where manganese ions are coordinated with citrate anions and water molecules. This compound is known for its pale pink color and is used in various scientific and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese citrate decahydrate can be synthesized by reacting manganese chloride with citric acid in an aqueous solution. The reaction typically involves dissolving citric acid in distilled water to form an anhydrous citric acid solution, followed by the addition of manganese chloride. The mixture is then allowed to react, forming manganese citrate, which can be crystallized and hydrated to obtain the decahydrate form .
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process includes the preparation of a citric acid solution, addition of manganese chloride, and controlled crystallization to ensure the formation of the decahydrate. The product is then purified and dried to achieve the desired quality and purity .
Chemical Reactions Analysis
Types of Reactions
Manganese citrate decahydrate undergoes various chemical reactions, including:
Oxidation: Manganese in the compound can be oxidized to higher oxidation states.
Reduction: The manganese ions can also be reduced to lower oxidation states.
Substitution: Citrate ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled pH and temperature conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese oxides, while reduction reactions can produce manganese metal or lower oxidation state manganese compounds .
Scientific Research Applications
Manganese citrate decahydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of manganese citrate decahydrate involves the release of manganese ions in solution. These ions can interact with various molecular targets, including enzymes and proteins, to catalyze biochemical reactions. The citrate anions help stabilize the manganese ions and facilitate their transport and absorption in biological systems .
Comparison with Similar Compounds
Similar Compounds
Manganese sulfate: Another common manganese compound used in agriculture and industry.
Manganese chloride: Used in similar applications but has different solubility and reactivity properties.
Manganese acetate: Used in chemical synthesis and as a catalyst.
Uniqueness
Manganese citrate decahydrate is unique due to its coordination with citrate anions, which enhances its solubility and bioavailability compared to other manganese compounds. This makes it particularly useful in biological and medical applications where efficient manganese delivery is required .
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;manganese(2+);decahydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Mn.10H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;10*1H2/q;;3*+2;;;;;;;;;;/p-6 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLZOTLXESSOMN-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.O.O.O.O.[Mn+2].[Mn+2].[Mn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Mn3O24 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60242101 | |
Record name | Manganese citrate decahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60242101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96030-94-3 | |
Record name | Manganese citrate decahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096030943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Manganese citrate decahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60242101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MANGANESE CITRATE DECAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z2OA6A13N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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